molecular formula C20H15ClN2O6S B5395095 METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE

METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B5395095
M. Wt: 446.9 g/mol
InChI Key: HYXRHSYJZZYLKU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrofuran moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Nitrofuryl Group: The nitrofuran moiety is introduced through a nitration reaction, followed by a coupling reaction with the chlorophenyl intermediate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing reagents.

    Final Coupling and Esterification: The final step involves the coupling of the thiophene ring with the nitrofuran-chlorophenyl intermediate, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrofuran moiety can interact with bacterial enzymes, leading to the generation of reactive oxygen species and

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-5-methyl-2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6S/c1-11-17(12-3-5-13(21)6-4-12)18(20(25)28-2)19(30-11)22-15(24)9-7-14-8-10-16(29-14)23(26)27/h3-10H,1-2H3,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXRHSYJZZYLKU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(S1)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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